2-Hydrazinyl-4,8-dimethylquinoline
Overview
Description
2-Hydrazinyl-4,8-dimethylquinoline is a chemical compound with the molecular formula C11H13N3 . It has an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 2-position with a hydrazine functional group and at the 4 and 8 positions with methyl groups .Scientific Research Applications
Antitumor Applications
2-Hydrazinyl-4,8-dimethylquinoline and its derivatives demonstrate significant potential in antitumor applications. A study explored the synthesis of novel derivatives showing cytotoxicity against various cancer cell lines, indicating promising antitumor properties (Jiang et al., 2012).
Analytical Chemistry and Metal Complexation
In the field of analytical chemistry, hydrazinyl derivatives of quinoline have been utilized for complexation studies. For instance, pH-metric and theoretical studies were conducted on certain hydrazinyl quinoline derivatives, highlighting their significance in chemical analysis and metal complexation (Samy et al., 2018).
Antimicrobial Activity
Some hydrazinyl quinoline compounds have demonstrated antimicrobial activities. Research has shown the efficacy of these compounds against various microbial strains, suggesting their utility in developing new antibacterial agents (Samel & Pai, 2011).
Ligational Behavior in Metal Complexes
The ligational behavior of phenolic quinolyl hydrazones, including derivatives of hydrazinyl quinoline, has been studied, focusing on their interactions with metal ions. This research has implications for the development of new materials and pharmaceuticals (Seleem et al., 2011).
Mass Spectrometry Applications
2-Hydrazinoquinoline has been utilized in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for detecting gaseous carbonyl compounds. This showcases its role in analytical methods for detecting and quantifying chemical compounds (Shigeri et al., 2016).
Properties
IUPAC Name |
(4,8-dimethylquinolin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9-8(2)6-10(14-12)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGTZROMJOZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395011 | |
Record name | 2-hydrazinyl-4,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57369-93-4 | |
Record name | 2-hydrazinyl-4,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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